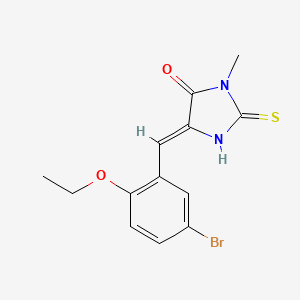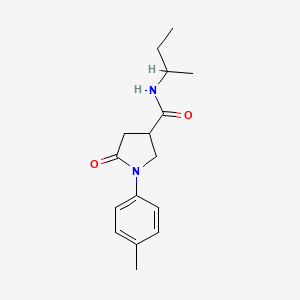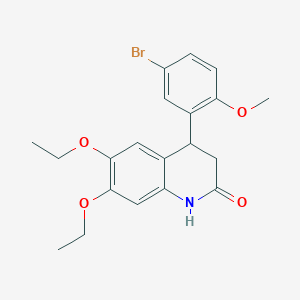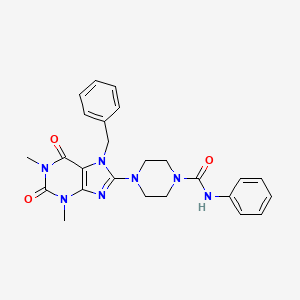![molecular formula C17H20ClF3N4O B4544892 N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4544892.png)
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, combining specific functional groups to achieve the desired structure. For instance, the synthesis and structure-activity relationship (SAR) studies of similar compounds have demonstrated the importance of substituting specific groups to generate potent antihyperglycemic agents, highlighting the role of trifluoromethyl groups in biological activity (Kees et al., 1996).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography and NMR spectroscopy, is pivotal in confirming the geometry, bonding, and configuration of compounds. For example, the molecular structure of similar compounds has been established through single-crystal X-ray diffraction studies, revealing significant insights into the intramolecular hydrogen bonds and π-π interactions that contribute to structural stability (Achutha et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving the compound can include transformations and interactions with various reagents, potentially leading to a wide range of derivatives with unique properties. The reaction mechanisms, such as cyclization and substitution reactions, play a crucial role in the synthesis of pyrazole derivatives, demonstrating the compound's reactivity and versatility in organic synthesis (Martins et al., 1999).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, provide vital information for understanding the compound's behavior in different environments. These properties are crucial for predicting the compound's stability, reactivity, and suitability for various applications. Studies on similar compounds have explored their crystallization behavior and thermal stability, offering insights into their physical characteristics (Viveka et al., 2016).
Chemical Properties Analysis
Chemical properties analysis focuses on the compound's reactivity, including its behavior in chemical reactions, stability under different conditions, and interactions with other molecules. Understanding these properties is essential for predicting how the compound might be modified or utilized in the synthesis of more complex molecules or in various chemical processes. Research on related compounds has shed light on their reactivity patterns, providing a foundation for further exploration of similar molecules (Ledenyova et al., 2018).
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-5-methylpyrazol-4-yl)methyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF3N4O/c1-4-25-11(2)12(8-22-25)9-24(3)10-16(26)23-15-7-13(17(19,20)21)5-6-14(15)18/h5-8H,4,9-10H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLNHTYAEOHSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4544819.png)

![4-[(2,4-dichlorophenyl)acetyl]morpholine](/img/structure/B4544854.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4544862.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B4544868.png)
![N-[(2Z)-3-benzyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-2-propanamine hydrobromide](/img/structure/B4544871.png)
![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4544873.png)



![N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4544896.png)
![3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B4544913.png)
![1-cyclopropyl-7-(4-isopropylphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4544921.png)
![4-(3-bromo-4,5-dimethoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4544924.png)